(10R,13S,17R)-17-(2-aminoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;hydrochloride
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Overview
Description
21-Amino-11,17-dihydroxy-(11b)-pregna-1,4-diene-3,20-dione hydrochloride is a synthetic steroid compound with significant applications in pharmaceutical research. It is known for its role as an intermediate in the synthesis of various steroidal drugs.
Preparation Methods
The synthesis of 21-Amino-11,17-dihydroxy-(11b)-pregna-1,4-diene-3,20-dione hydrochloride typically involves multi-step organic reactions. The starting materials are often other steroidal compounds, which undergo a series of chemical transformations including oxidation, reduction, and substitution reactions. Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
21-Amino-11,17-dihydroxy-(11b)-pregna-1,4-diene-3,20-dione hydrochloride can undergo various chemical reactions:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
21-Amino-11,17-dihydroxy-(11b)-pregna-1,4-diene-3,20-dione hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.
Biology: It is studied for its effects on various biological pathways.
Medicine: It is a precursor in the production of steroidal drugs used to treat conditions like inflammation and hormonal imbalances.
Industry: It is used in the manufacture of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of 21-Amino-11,17-dihydroxy-(11b)-pregna-1,4-diene-3,20-dione hydrochloride involves its interaction with specific molecular targets in the body. It can bind to steroid receptors, influencing gene expression and modulating various physiological processes. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
21-Amino-11,17-dihydroxy-(11b)-pregna-1,4-diene-3,20-dione hydrochloride can be compared with other similar steroidal compounds such as:
21-Amino-17-hydroxyprogesterone hydrochloride: Similar in structure but with different functional groups.
11,17-Dihydroxyprogesterone: Lacks the amino group present in 21-Amino-11,17-dihydroxy-(11b)-pregna-1,4-diene-3,20-dione hydrochloride.
The uniqueness of 21-Amino-11,17-dihydroxy-(11b)-pregna-1,4-diene-3,20-dione hydrochloride lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H30ClNO4 |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
(10R,13S,17R)-17-(2-aminoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;hydrochloride |
InChI |
InChI=1S/C21H29NO4.ClH/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;/h5,7,9,14-16,18,24,26H,3-4,6,8,10-11,22H2,1-2H3;1H/t14?,15?,16?,18?,19-,20-,21-;/m0./s1 |
InChI Key |
PXRUZTQQOFYZBH-XTEJZWACSA-N |
Isomeric SMILES |
C[C@]12CC(C3C(C1CC[C@@]2(C(=O)CN)O)CCC4=CC(=O)C=C[C@]34C)O.Cl |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)CN)O)CCC4=CC(=O)C=CC34C)O.Cl |
Origin of Product |
United States |
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